molecular formula C9H10O4 B072347 5-Norbornene-2-endo,3-exo-dicarboxylic acid CAS No. 1200-88-0

5-Norbornene-2-endo,3-exo-dicarboxylic acid

Cat. No. B072347
CAS RN: 1200-88-0
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-XZBKPIIZSA-N
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Description

Synthesis Analysis

The synthesis of 5-Norbornene-2-endo,3-exo-dicarboxylic acid derivatives employs the Diels-Alder reaction as a foundational method. Batsanov and Hesselink (2002) reported on the stereoisomers of 5,6-dicarboxylic acids with a 2-norbornene core, highlighting the accessibility of various isomers through this reaction. Kanao et al. (2012) presented a stereo-selective synthesis for the exo-5-norbornene-2-carboxylic acid, emphasizing the rapid isomerization and kinetically selective hydrolysis processes that contribute to the synthesis efficiency (Batsanov & Hesselink, 2002); (Kanao et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-Norbornene-2-endo,3-exo-dicarboxylic acid and its derivatives has been extensively characterized. Studies by Batsanov and Hesselink (2002) on the crystal structure of this compound and its complexes provide valuable insights into its molecular configuration and the influence of stereoisomerism on its physical and chemical properties.

Chemical Reactions and Properties

Chemical reactions involving 5-Norbornene-2-endo,3-exo-dicarboxylic acid are diverse, including its role as a precursor in organometallic chemistry and polymerization. Finnegan and Mueller (1969) discussed the exclusive conjugate addition reactions of phenylmagnesium bromide to 2-norbornene-2-carboxylic acid, demonstrating the compound's reactivity and potential in synthetic chemistry (Finnegan & Mueller, 1969).

Physical Properties Analysis

The physical properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid derivatives, such as glass transition temperatures and refractive index values, have been studied to explore their suitability for practical applications in materials science. Yoon et al. (2012) provided insights into the thermal, thermo-mechanical, and optical properties of polymers derived from norbornene dicarboximides, revealing the impact of stereochemistry on material performance (Yoon et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid, including its reactivity in various chemical transformations and its role in the synthesis of complex molecules and materials, are central to its application in advanced organic synthesis and polymer chemistry. Research by Yoon et al. (2012) on the synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization highlights the compound's versatility and utility in developing new materials with desirable properties (Yoon et al., 2012).

Scientific Research Applications

  • Ring-opening Metathesis Polymerization (ROMP) of Norbornene Derivatives :

    • Amino acid-functionalized norbornene diester derivatives, including forms of 5-norbornene-2,3-dicarboxylic acid, have been successfully polymerized using the Grubbs catalyst. This process produces polymers with high molecular weights and good yields. The polymerization rate is influenced by the stereostructure of the monomers and the solvents used (Sutthasupa, Terada, Sanda, & Masuda, 2007).
  • Copolymerization Reactivities of Norbornene Isomers :

    • The addition copolymerization of different isomers of norbornene derivatives, including 5-norbornene-2-carboxylic acid methyl ester, has been studied. These reactions, catalyzed by cyclopentadienyl nickel complexes, showed distinct preferences for either the endo or exo isomers, indicating the nuanced reactivities of these compounds (Shikada et al., 2008).
  • Polymerization in Ionic Liquids :

    • The ring-opening metathesis polymerization of functional norbornenes, including 5-norbornene-2-carboxylic acid derivatives, has been performed in various ionic liquids. This study explored the scope and limitations of such polymerizations in different ionic environments (Vygodskii et al., 2006).
  • Synthesis of Norbornene Derivatives for Resist Materials :

    • Stereo-selective syntheses of 5-norbornene-2-carboxylic acid and its derivatives have been reported. These compounds have been investigated for their properties as resist materials, highlighting their potential in advanced manufacturing processes (Kanao, Otake, Tsuchiya, & Ogino, 2009).
  • Use in Polymeric Hindered Amine Light Stabilizers (HALS) :

    • Hindered amine norbornene derivatives, such as 5-norbornene-2-carboxylic acid esters, have been used to prepare new types of polymeric HALS stabilizers. These stabilizers demonstrate unique chain transfer effects during polymerization, contributing to material science advancements (Xue & Toyota, 2009).

Safety And Hazards

5-Norbornene-2-endo,3-exo-dicarboxylic acid may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may also cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Exo-5-norbornenecarboxylic acid, a related compound, has potential applications in the field of material science due to its unique chemical properties . It can be used as a precursor in the synthesis of different crosslinkers for ring-opening metathesis polymerization . This suggests potential future directions for the use of 5-Norbornene-2-endo,3-exo-dicarboxylic acid in similar applications.

properties

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2-endo,3-exo-dicarboxylic acid

CAS RN

1200-88-0, 32216-02-7
Record name 5-Norbornene-2,3-dicarboxylic acid, trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2-endo,3-exo-dicarboxylic acid
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Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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